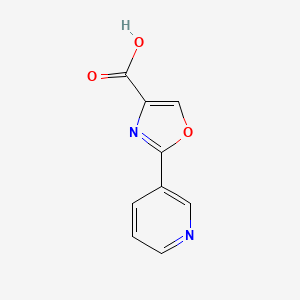

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid, also known as POCA, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. POCA is a derivative of pyridine and oxazole, and its unique chemical structure makes it an interesting compound for further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Activities

Synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes : These complexes, synthesized using (2-pyridyl)alkyl carboxylic acids, demonstrate effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

Copper(II) Complexes and Catalytic Activity : Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates were prepared from 6-methoxycarbonylpyridine-2-carboxylic acid and shown to form stable complexes with Cu(II) ions, demonstrating catalytic activity for addition reactions (Drabina et al., 2010).

Chemical Transformations

- Transformations of Acylation Products : The acylation products of 2-aryl-5-hydrazino-4-X-1,3-oxazoles undergo recyclization and transform into derivatives of 1,3,4-oxadiazol-2-ylglycine or its phosphonyl analog (Golovchenko et al., 2005).

Biological Activities

Antimicrobial Activities of 1,2,4-Triazoles : The study on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed their significant antimicrobial activity (Bayrak et al., 2009).

Anti-Inflammation and Antimalarial Profile : A study on 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester showed potent anti-inflammation activity in vitro and significant antimalarial activity (Eya’ane Meva et al., 2021).

Structural and Optoelectronic Properties

Novel Oxazole-Based Emitters for OLEDs : Two novel oxazole derivatives were synthesized and characterized for their use in organic light-emitting diodes (OLEDs), exhibiting high photoluminescent quantum yield and efficiency (Xing et al., 2017).

Structural Assessment of Complexes : The synthesis and structural assessment of various complexes, such as those involving methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, have been studied for their potential applications (Castiñeiras et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .

Mode of Action

It’s worth noting that similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

For instance, imidazo[1,2-a]pyridine derivatives have been implicated in the modulation of γ-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These compounds may also have potential applications in the treatment of cancer and cardiovascular diseases .

Propiedades

IUPAC Name |

2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLESRXJDGURDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)

![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)

![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2812890.png)

![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)